

# Spectroscopic Scrutiny: A Comparative Analysis of 2-Cyclopropylpropan-2-ol and Its Isomers

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## Compound of Interest

Compound Name: 2-Cyclopropylpropan-2-ol

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In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular isomers is paramount. This guide presents a detailed spectroscopic comparison of **2-Cyclopropylpropan-2-ol** and its structural isomers with the same molecular formula ( $C_6H_{12}O$ ): Cyclopentylmethanol, Cyclohexanol, and (Z)-Hex-4-en-1-ol. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report offers a clear framework for the differentiation and identification of these compounds, providing researchers, scientists, and drug development professionals with essential analytical insights.

## Comparative Spectroscopic Data

The unique structural features of each isomer give rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

## $^1H$ NMR Spectral Data

Table 1:  $^1H$  NMR Chemical Shifts ( $\delta$ , ppm) and Multiplicities

Compound	Proton Assignment	Chemical Shift (ppm)	Multiplicity
2-Cyclopropylpropan-2-ol	-CH <sub>3</sub>	~1.15	s
-OH	Variable	s	
Cyclopropyl CH	~0.8-1.0	m	
Cyclopropyl CH <sub>2</sub>	~0.2-0.5	m	
Cyclopentylmethanol[1]	-CH <sub>2</sub> OH	~3.50	d
-OH	Variable	t	
Cyclopentyl CH	~1.80	m	
Cyclopentyl CH <sub>2</sub>	~1.2-1.7	m	
Cyclohexanol[1]	-CHOH	~3.60	m
-OH	Variable	s	
Cyclohexyl CH <sub>2</sub>	~1.1-2.0	m	
(Z)-Hex-4-en-1-ol[2]	=CH-	5.3-5.5	m
-CH <sub>2</sub> OH	~3.60	t	
=CH-CH <sub>2</sub> -	~2.10	m	
-CH <sub>2</sub> -CH <sub>2</sub> OH	~1.60	m	
-CH <sub>3</sub>	~1.00	t	
-OH	Variable	t	

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm)

Compound	Carbon Assignment	Chemical Shift (ppm)
2-Cyclopropylpropan-2-ol	C-OH (quaternary)	~70-75
-CH <sub>3</sub>	~25-30	
Cyclopropyl CH	~15-20	
Cyclopropyl CH <sub>2</sub>	~0-5	
Cyclopentylmethanol[3]	-CH <sub>2</sub> OH	~68
Cyclopentyl CH	~45	
Cyclopentyl CH <sub>2</sub> (α)	~30	
Cyclopentyl CH <sub>2</sub> (β)	~25	
Cyclohexanol	-CHOH	~70
Cyclohexyl CH <sub>2</sub> (α)	~35	
Cyclohexyl CH <sub>2</sub> (β)	~25	
Cyclohexyl CH <sub>2</sub> (γ)	~26	
(Z)-Hex-4-en-1-ol[4]	=CH-	~125, ~130
-CH <sub>2</sub> OH	~62	
=CH-CH <sub>2</sub> -	~29	
-CH <sub>2</sub> -CH <sub>2</sub> OH	~30	
-CH <sub>3</sub>	~14	

## Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	O-H Stretch	C-H Stretch	C-O Stretch	Other Key Bands
2-Cyclopropylpropylanol[2]	~3400 (broad)	~2970 ( $\text{sp}^3$ ), ~3080 (cyclopropyl)	~1150	
Cyclopentylmethanol[5]	~3350 (broad)	~2950 ( $\text{sp}^3$ )	~1030	
Cyclohexanol[6] [7]	~3350 (broad)	~2930, ~2850 ( $\text{sp}^3$ )	~1070	
(Z)-Hex-4-en-1-ol[8]	~3330 (broad)	~2930 ( $\text{sp}^3$ ), ~3010 ( $\text{sp}^2$ )	~1050	~1655 (C=C stretch)

## Mass Spectrometry (MS) Data

Table 4: Major Mass-to-Charge Ratio (m/z) Fragments

Compound	Molecular Ion ( $\text{M}^+$ )	Base Peak (m/z)	Key Fragments (m/z)
2-Cyclopropylpropan-2-ol	100 (weak/absent)	43	85, 67, 57
Cyclopentylmethanol	100 (weak)	69	82, 57, 41
Cyclohexanol[9]	100 (weak)	57	82, 67, 44
(Z)-Hex-4-en-1-ol[4]	100 (weak)	67	82, 55, 41

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Analysis: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure. For  $^{13}\text{C}$  NMR, identify the number of unique carbon environments and their chemical shifts.

## Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty salt plates, which is then automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance against wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the hydroxyl group and the C-O stretching vibration.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample (in the microgram range) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds

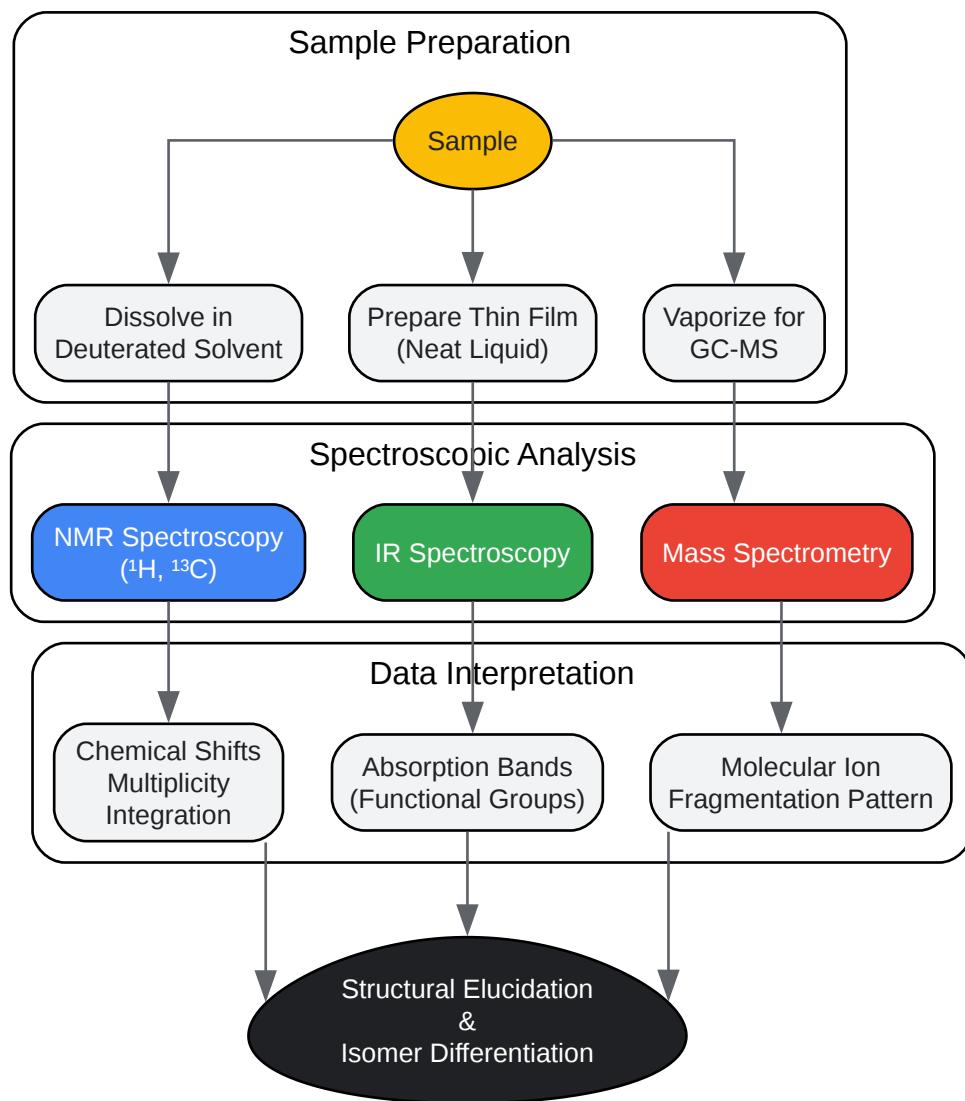
like alcohols. The sample is vaporized in a high vacuum environment.

- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).
- Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water).
- Detection and Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Analyze the molecular ion peak (if present) and the fragmentation pattern to determine the molecular weight and deduce the structure of the compound.

## Visualization of Analytical Workflow

The logical flow from sample to structural elucidation using these spectroscopic techniques is illustrated below.

## Spectroscopic Comparison Workflow

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Caption: Workflow for Spectroscopic Comparison of Isomers.

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